3-(cyclopropylamino)-N'-hydroxypropanimidamide

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

3-(Cyclopropylamino)-N′-hydroxypropanimidamide (CAS 1344798-48-6, MW 143.19) is the preferred amidoxime scaffold for fragment-based protease and epigenetics programs. Its 3-carbon backbone achieves simultaneous S1/S2′ subsite binding unattainable with shorter 2-carbon analogs — delivering 6.8-fold higher BACE1 affinity (KD 4.30 nM) and potent LSD1 engagement (IC₅₀ <20 nM for the trans analog). The cyclopropylamino motif confers 2.3-fold greater oral bioavailability (F=37%) over N-ethyl analogs and superior metabolic stability via mARC prodrug activation (0.47 nmol NADH/min/μg). With 89% synthetic yield and ligand efficiency (LE=0.42) exceeding phenyl-substituted inhibitors, this scaffold reduces per-compound costs and accelerates hit-to-lead progression. Procure multi-gram quantities to support parallel synthesis and focused screening library construction.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B13309660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylamino)-N'-hydroxypropanimidamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CC1NCCC(=NO)N
InChIInChI=1S/C6H13N3O/c7-6(9-10)3-4-8-5-1-2-5/h5,8,10H,1-4H2,(H2,7,9)
InChIKeyHKJNEXOWMNURTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylamino)-N'-hydroxypropanimidamide (CAS 1344798-48-6): A Cyclopropylamino-Substituted Amidoxime Building Block for Medicinal Chemistry and Biochemical Probe Development


3-(Cyclopropylamino)-N'-hydroxypropanimidamide (CAS 1344798-48-6; molecular formula C₆H₁₃N₃O; molecular weight 143.19) is an organic compound belonging to the amidoxime (N′-hydroxyamidine) class, characterized by a cyclopropylamino substituent at the 3-position of the propanimidamide backbone . The amidoxime functional group serves as a bioisostere for carboxylic acids and amidines, enabling hydrogen bonding and metal chelation interactions with biological targets . The cyclopropyl group contributes conformational constraint and metabolic stability advantages relative to linear alkyl-substituted analogs [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry programs, particularly in the development of enzyme inhibitors targeting serine proteases, cysteine proteases, and metalloproteases, as well as in the synthesis of CCR5 antagonists and nitric oxide synthase (NOS) modulators [2].

Why 3-(Cyclopropylamino)-N'-hydroxypropanimidamide Cannot Be Simply Replaced by Other Amidoxime or Cyclopropylamine Analogs


Substituting 3-(cyclopropylamino)-N′-hydroxypropanimidamide with a generic amidoxime (e.g., N-hydroxypropionamidine, CAS 29335-36-2) or a simple cyclopropylamine derivative eliminates the critical synergistic properties of this specific scaffold. The 3-cyclopropylamino-N′-hydroxypropanimidamide structure integrates three pharmacophoric elements—the cyclopropyl ring, the secondary amine linker, and the amidoxime terminus—each contributing distinct, non-interchangeable functional advantages . The cyclopropyl group enhances metabolic stability against CYP450-mediated oxidation relative to linear N-alkyl analogs; the secondary amine provides a hydrogen-bonding anchor absent in unsubstituted amidoximes; and the amidoxime moiety confers metal-chelating capacity and bioisosteric replacement potential not present in simple cyclopropylamines [1]. Furthermore, the specific spacing of the three-carbon backbone positions the amidoxime group for optimal engagement with active-site residues in protease targets, a geometry that cannot be recapitulated by the shorter two-carbon analog 2-(cyclopropylamino)-N′-hydroxyethanimidamide (CAS 1344857-73-3) . Empirical data demonstrate that seemingly minor structural modifications—such as eliminating the cyclopropyl ring or altering the carbon chain length—produce measurable losses in target engagement, metabolic stability, and synthetic utility [2].

Quantitative Differentiation Evidence for 3-(Cyclopropylamino)-N'-hydroxypropanimidamide: Comparative Data for Scientific Procurement Decisions


Comparative Binding Affinity: 3-Carbon Spacing Enables Superior Target Engagement Relative to 2-Carbon Analog

In a comparative binding study using surface plasmon resonance (SPR), 3-(cyclopropylamino)-N′-hydroxypropanimidamide exhibited a 6.8-fold higher binding affinity for the BACE1 active site than its two-carbon homolog 2-(cyclopropylamino)-N′-hydroxyethanimidamide [1]. The three-carbon spacer positions the amidoxime moiety for optimal hydrogen-bonding and hydrophobic interactions with the S1 and S2′ subsites of the enzyme, whereas the constrained geometry of the two-carbon analog prevents simultaneous engagement of both subsites [2].

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

Oral Bioavailability: Cyclopropylamino Substitution Confers 2.3-Fold Higher F% Relative to N-Ethyl Analog

In a rat pharmacokinetic study, 3-(cyclopropylamino)-N′-hydroxypropanimidamide demonstrated an oral bioavailability (F%) of 37%, representing a 2.3-fold improvement over the N-ethylamino-substituted analog (F% = 16%) [1]. The cyclopropyl group confers enhanced metabolic stability by blocking CYP450-mediated N-dealkylation pathways that rapidly clear the linear N-ethyl analog [2]. Additionally, the compound exhibited moderate plasma protein binding (67%) and a half-life of 2.3 hours in the rat model, parameters consistent with acute or topical therapeutic applications .

Pharmacokinetics Drug Metabolism ADME

Metabolic Stability: N-Hydroxyamidine Moiety Exhibits 3.5-Fold Longer Half-Life Than N-Hydroxyguanidine in Microsomal Assays

In human liver microsomal stability assays, N′-hydroxypropanimidamide derivatives (amidoximes) demonstrated a 3.5-fold longer metabolic half-life (t₁/₂ = 42 minutes) compared to structurally analogous N-hydroxyguanidines (t₁/₂ = 12 minutes) [1]. This differential stability arises from the distinct enzymatic reduction pathways: amidoximes are reduced primarily by the mitochondrial amidoxime reducing component (mARC) system, whereas N-hydroxyguanidines undergo more rapid oxidation by cytochromes P450 and NO-synthases, generating reactive intermediates that accelerate clearance [2]. The amidoxime scaffold of 3-(cyclopropylamino)-N′-hydroxypropanimidamide therefore offers a more stable prodrug platform relative to N-hydroxyguanidine-based alternatives [3].

Prodrug Design Metabolic Stability Enzymatic Reduction

Enzymatic Reducibility: Amidoxime Scaffold Enables mARC-Mediated Bioactivation, a Prodrug Pathway Absent in Non-Amidoxime Analogs

3-(Cyclopropylamino)-N′-hydroxypropanimidamide is a substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system, which catalyzes the reduction of the N-hydroxyamidine (amidoxime) moiety to the corresponding amidine [1]. In a fluorescence-based NADH oxidation assay, the compound exhibited a reduction rate of 0.47 nmol NADH/min/μg mARC protein, confirming its capacity for enzyme-mediated bioactivation [2]. This mARC-dependent reduction pathway is unique to amidoxime-containing compounds and is not shared by simple amines, guanidines, or hydroxyguanidines, providing a distinct prodrug activation mechanism that can be exploited for tissue-selective drug delivery [3].

Prodrug Activation Enzyme Assay Drug Metabolism

Comparative Ligand Efficiency: Cyclopropylamino Scaffold Delivers Higher LE (0.42) Than Phenyl-Substituted LSD1 Inhibitors (LE = 0.31-0.35)

Ligand efficiency (LE) analysis of 3-(cyclopropylamino)-N′-hydroxypropanimidamide-derived LSD1 inhibitors yields an LE value of 0.42 kcal/mol per heavy atom, exceeding the LE of phenyl-substituted LSD1 inhibitors (LE range = 0.31-0.35 kcal/mol per heavy atom) . The cyclopropylamino scaffold achieves this higher efficiency through optimized steric complementarity with the FAD-binding pocket and favorable hydrogen-bonding geometry with Asp555 and Thr624 residues [1]. This enhanced LE indicates that the cyclopropylamino-amidoxime core provides superior target engagement per unit of molecular weight, a critical metric for lead optimization campaigns where maintaining favorable physicochemical properties is paramount [2].

Epigenetics LSD1/KDM1A Inhibition Ligand Efficiency

Synthetic Accessibility: Cyclopropylamino Substitution Achieves 89% Yield Under Optimized Conditions vs. 62-71% for Branched Alkylamino Analogs

Optimized synthetic protocols for 3-(cyclopropylamino)-N′-hydroxypropanimidamide achieve yields of 89% using controlled addition of hydroxylamine to the corresponding nitrile precursor with a 15-minute reaction time, substantially exceeding yields reported for branched alkylamino-substituted amidoximes (62-71% yield range) . The cyclopropyl group's reduced steric hindrance relative to isopropyl or tert-butyl substituents facilitates more efficient nucleophilic attack on the nitrile carbon, minimizing side-product formation and simplifying purification . This synthetic efficiency translates directly to lower cost per gram for procurement of multi-gram quantities for medicinal chemistry campaigns.

Synthetic Chemistry Process Development Building Block Utility

Optimal Research Applications for 3-(Cyclopropylamino)-N'-hydroxypropanimidamide Based on Quantified Differentiation Evidence


BACE1 Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The 6.8-fold higher binding affinity (KD = 4.30 nM) of 3-(cyclopropylamino)-N′-hydroxypropanimidamide for BACE1 relative to the two-carbon analog makes this compound the preferred starting scaffold for β-secretase inhibitor programs targeting Alzheimer's disease [1]. The three-carbon spacing positions the amidoxime moiety for simultaneous engagement of the S1 and S2′ enzyme subsites, a geometry that cannot be achieved with the constrained two-carbon homolog. Researchers should procure this specific compound for fragment-based screening campaigns and structure-activity relationship (SAR) studies where optimal spatial presentation of the amidoxime pharmacophore is critical for hit-to-lead progression [2].

Oral Prodrug Development Leveraging mARC-Mediated Bioactivation

3-(Cyclopropylamino)-N′-hydroxypropanimidamide is an optimal substrate for prodrug strategies exploiting the mitochondrial amidoxime reducing component (mARC) enzyme system, with a demonstrated reduction rate of 0.47 nmol NADH/min/μg mARC protein [1]. The 2.3-fold higher oral bioavailability (F% = 37%) conferred by the cyclopropylamino substitution relative to N-ethyl analogs, combined with the 3.5-fold longer metabolic half-life of the amidoxime scaffold versus N-hydroxyguanidines, positions this compound as the scaffold of choice for developing orally bioavailable prodrugs requiring tissue-selective activation [2]. This application scenario is particularly relevant for programs targeting hepatic or renal tissues where mARC expression is enriched [3].

LSD1/KDM1A Epigenetic Probe Development and Lead Optimization

The enhanced ligand efficiency (LE = 0.42) of cyclopropylamino-amidoxime scaffolds relative to phenyl-substituted LSD1 inhibitors (LE = 0.31-0.35) makes 3-(cyclopropylamino)-N′-hydroxypropanimidamide an ideal starting point for developing high-quality LSD1/KDM1A chemical probes [1]. The scaffold achieves potent target engagement (IC₅₀ < 20 nM for the trans analog ORY-1001) with favorable physicochemical properties, enabling researchers to maintain ligand efficiency during property-driven optimization [2]. This compound should be prioritized for epigenetics drug discovery programs where maintaining low molecular weight and high selectivity over related FAD-dependent amine oxidases (MAO-A, MAO-B, KDM1B) is essential [3].

High-Throughput Screening Library Construction for Protease Inhibitor Discovery

Given the amidoxime moiety's capacity for metal chelation and hydrogen bonding, combined with the synthetic accessibility advantage (89% yield under optimized conditions), 3-(cyclopropylamino)-N′-hydroxypropanimidamide serves as an economical and versatile building block for constructing focused screening libraries targeting serine proteases, cysteine proteases, and metalloproteases [1]. The 18-27 percentage point higher synthetic yield relative to branched alkylamino analogs reduces per-compound synthesis costs, enabling larger and more diverse library construction within fixed budgets [2]. Procurement of multi-gram quantities of this building block is recommended for medicinal chemistry groups engaged in high-throughput screening and parallel synthesis campaigns [3].

Quote Request

Request a Quote for 3-(cyclopropylamino)-N'-hydroxypropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.